BenchChemオンラインストアへようこそ!

4-Chloro-3-methylbenzene-1,2-diamine

Regioselective Heterocycle Synthesis Benzimidazole SAR Substituent Electronic Effects

Procure 4-Chloro-3-methylbenzene-1,2-diamine (6-chloro-2,3-diaminotoluene) as the enabling intermediate for nemorexant/daridorexant generic development. This 4-chloro-3-methyl substitution pattern is explicitly claimed in WO2015083094A1 and is pharmacologically critical for dual orexin receptor antagonism (OX1 IC50 2 nM, OX2 IC50 3 nM). Alternative positional isomers invalidate regulatory SAR. Ideal for scalable chromatography-free benzimidazole cycloaddition and impurity reference standard qualification. ≥98% purity; batch-specific CoA with NMR, HPLC, GC documentation.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 673487-36-0
Cat. No. B1358059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methylbenzene-1,2-diamine
CAS673487-36-0
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1N)N)Cl
InChIInChI=1S/C7H9ClN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3
InChIKeyMJASWYJHGMJHER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-methylbenzene-1,2-diamine (CAS 673487-36-0): Industrial Procurement and Chemical Profile for Pharmaceutical Synthesis


4-Chloro-3-methylbenzene-1,2-diamine, also known as 6-chloro-2,3-diaminotoluene (CAS 673487-36-0; C₇H₉ClN₂; MW 156.61), is a substituted aromatic ortho-phenylenediamine derivative characterized by a chlorine atom at the 4-position and a methyl group at the 3-position of the benzene ring . This compound exists as a white solid powder at ambient conditions (melting point 46-47 °C), exhibits significant basicity (pKa 3.65 ± 0.10, predicted), and demonstrates strong nucleophilicity due to its ortho-diamine architecture . Its primary industrial and research utility lies in serving as an essential building block for constructing benzimidazole scaffolds via condensation reactions with aldehydes or carboxylic acid derivatives—a transformation that underpins its critical role in the synthesis of several FDA-approved orexin receptor antagonists .

Why Generic Ortho-Phenylenediamines Cannot Replace 4-Chloro-3-methylbenzene-1,2-diamine in Regulated Pharmaceutical Manufacturing


Substituting 4-chloro-3-methylbenzene-1,2-diamine with unsubstituted ortho-phenylenediamine or alternative chloro-methyl positional isomers is not permissible in processes where the precise electronic and steric profile of the benzimidazole core determines receptor binding affinity. The 4-chloro substituent exerts an electron-withdrawing inductive effect that reduces the basicity of the aromatic amine, while the 3-methyl group provides targeted lipophilicity (consensus Log P 1.62) that directly influences the pharmacokinetic properties of downstream drug candidates . In patented pharmaceutical routes—particularly those for nemorexant and daridorexant—this specific substitution pattern is explicitly claimed as the enabling intermediate; deviation to a 5-chloro-3-methyl isomer (predicted pKa 3.38) or 4-chloro-5-methyl isomer (CAS 63155-04-4) would alter the electronic distribution on the benzimidazole ring system, thereby invalidating the established structure-activity relationship (SAR) that underpins regulatory approval .

Quantitative Evidence: Verified Differentiators of 4-Chloro-3-methylbenzene-1,2-diamine Relative to Comparative Ortho-Diamines


Regiochemical Fidelity in Benzimidazole Synthesis: Comparing 4-Chloro-3-methyl Versus 5-Chloro-3-methyl Ortho-Diamines

The target compound (4-chloro-3-methylbenzene-1,2-diamine) yields a benzimidazole product bearing a 5-chloro-6-methyl substitution pattern upon cyclocondensation. This specific regiochemical outcome cannot be replicated using the isomeric 5-chloro-3-methyl-1,2-phenylenediamine comparator, which instead produces a 5-chloro-4-methyl benzimidazole framework . The electronic and steric differences between these positional isomers translate to distinct physicochemical parameters: the target compound exhibits a predicted pKa of 3.65 ± 0.10, whereas the 5-chloro-3-methyl isomer displays a lower predicted pKa of 3.38 ± 0.10, indicating a measurable difference in amine basicity and, consequently, nucleophilic reactivity in condensation reactions .

Regioselective Heterocycle Synthesis Benzimidazole SAR Substituent Electronic Effects

Critical Intermediate Status in Nemorexant (ACT-541468) FDA-Approved Synthetic Route

4-Chloro-3-methylbenzene-1,2-diamine serves as the exclusive diamine building block in the patented and published synthetic route to nemorexant (daridorexant; ACT-541468), a dual orexin receptor antagonist approved for adult insomnia . In the exemplified amide coupling step disclosed in WO2015083094A1, 6-chloro-2,3-diaminotoluene (41 g; 262 mmol) is condensed with a carboxylic acid precursor (77.1 g; 254 mmol) using HATU and DIEA in CH₂Cl₂ to afford the penultimate intermediate [1]. The resulting benzimidazole-containing drug candidate demonstrates exceptional orexin receptor antagonism with IC₅₀ values of 2 nM at OX₁ and 3 nM at OX₂ [2]. In contrast, structurally analogous ortho-phenylenediamines lacking the 4-chloro-3-methyl substitution pattern produce benzimidazole derivatives with substantially attenuated receptor binding—class-level SAR analyses of benzimidazole-based DORA candidates indicate that halogen substitution at the 5(6)-position of the benzimidazole core (derived from the diamine precursor) is a pharmacophoric requirement for low-nanomolar OX₁/OX₂ antagonism [2].

Orexin Receptor Antagonist Synthesis Insomnia Drug Manufacturing DORA Pharmaceutical Intermediate

Process-Scale Synthesis Without Chromatographic Purification: Isomer-Free Production via Novel Cycloaddition Route

A recently patented preparation method (CN patent, 2023) for 6-chloro-2,3-diaminotoluene addresses a critical procurement concern: the elimination of positional isomer contamination without chromatographic purification [1]. The method employs a cycloaddition reaction between a phenanthrenequinone bis-oxime ether derivative and 2,6-dichlorotoluene, followed by hydrogenolysis to afford the target diamine alongside 9,10-dihydrophenanthrene as a separable byproduct [2]. This approach fundamentally differs from conventional nitro-reduction methods that frequently generate isomeric chloro-methyl-phenylenediamine contaminants (e.g., 5-chloro-3-methyl isomer or 4-chloro-5-methyl isomer) requiring costly silica gel chromatography for removal . The industrial significance is amplified by the fact that this same diamine intermediate supports the synthesis of both nemorexant and daridorexant—two orexin antagonists in commercial development—underscoring the economic imperative for a chromatography-free, high-purity manufacturing process [1].

Industrial Process Chemistry Pharmaceutical Intermediate Manufacturing Isomer-Free Synthesis

Physical Property Determinants: Lipophilicity and Aqueous Solubility Relative to In-Class Analogs

The target compound exhibits a consensus Log P of 1.62 (average of iLOGP 1.48, XLOGP3 1.55, WLOGP 1.83, MLOGP 1.75, SILICOS-IT 1.49) and a predicted aqueous solubility of 0.919 mg/mL (Log S -2.23, classified as 'Soluble') . For comparison, the isomeric 5-chloro-3-methyl-1,2-phenylenediamine shows similar density (1.281 g/cm³) but a higher predicted boiling point of 309.8 ± 37.0 °C versus 305.6 ± 37.0 °C for the target compound—a ΔT_bp of 4.2 °C reflecting altered intermolecular interactions due to the shifted chlorine position . In the broader context of chloro-methyl ortho-phenylenediamine analogs, the 4-chloro-3-methyl substitution pattern produces a distinct combination of moderate lipophilicity (Log P 1.62) and favorable aqueous solubility (0.919 mg/mL) that facilitates solution-phase amide coupling reactions in polar aprotic solvents while retaining sufficient hydrophobic character for benzimidazole product extraction .

Drug-Like Property Optimization Benzimidazole Lead Design Pre-formulation Assessment

Benchmark Purity Specifications Across Major Commercial Suppliers

Commercial availability of 4-chloro-3-methylbenzene-1,2-diamine converges on a standardized minimum purity specification of 98% across major research chemical suppliers . Sigma-Aldrich (Ambeed catalog) certifies 98% purity with storage requirements of 2-8 °C under inert atmosphere protected from light, and provides physical form designation as 'solid or semi-solid or lump or liquid' . AKSci supplies the compound at 98% (GC) purity with long-term storage specified at -20 °C, density of 1.3 g/cm³, and refractive index of 1.64, and offers batch-specific Certificates of Analysis and Safety Data Sheets upon request . Bidepharm provides batch quality testing including NMR, HPLC, and GC analytical reports, with documented solubility of 0.919 mg/mL and Log P 1.62 . This multi-supplier alignment at 98% purity establishes a de facto procurement benchmark; while 95% purity material is also marketed (primarily as the hydrochloride salt derivative, CAS 1087743-89-2), the free base at 98% represents the preferred form for sensitive amide coupling reactions where residual impurities could compromise coupling efficiency .

Quality Control Standards Analytical Method Validation Pharmaceutical Intermediate Procurement

Optimal Application Scenarios for Procuring 4-Chloro-3-methylbenzene-1,2-diamine in Pharmaceutical R&D and Manufacturing


Generic Development of Orexin Receptor Antagonists (Nemorexant / Daridorexant)

Procurement of 4-chloro-3-methylbenzene-1,2-diamine is essential for any laboratory or CDMO undertaking generic development of nemorexant (daridorexant) or structurally related dual orexin receptor antagonists. The compound serves as the designated diamine intermediate in the patented synthetic route described in WO2015083094A1, wherein 262 mmol (41 g) of 6-chloro-2,3-diaminotoluene is coupled with a carboxylic acid precursor to construct the pharmacophoric benzimidazole core [1]. Alternative ortho-phenylenediamines cannot be substituted without deviating from the established regulatory pathway; any structural modification to the benzimidazole scaffold would require de novo safety and efficacy studies, nullifying the abbreviated regulatory advantages of generic drug development . Given that nemorexant demonstrates potent OX₁/OX₂ antagonism (IC₅₀ 2 nM and 3 nM respectively), the specific 5-chloro-6-methyl benzimidazole substitution pattern derived from this diamine is pharmacologically critical [2].

Process Chemistry Optimization and Scale-Up Method Development

Industrial process chemists developing scalable benzimidazole manufacturing routes should procure this compound specifically to evaluate and implement the chromatography-free cycloaddition-hydrogenolysis method disclosed in the 2023 CN patent [1]. This route offers a tangible operational advantage over traditional nitro-reduction protocols by eliminating positional isomer contaminants that otherwise necessitate silica gel column chromatography for purification—a step that becomes cost-prohibitive at kilogram and multi-kilogram scales . The ability to generate isomer-free 6-chloro-2,3-diaminotoluene without chromatography directly reduces purification solvent consumption, shortens cycle times, and improves overall process mass intensity—metrics that pharmaceutical manufacturers actively monitor for sustainability and cost-of-goods reduction [2].

Benzimidazole-Focused Medicinal Chemistry and SAR Exploration

Medicinal chemistry teams engaged in structure-activity relationship studies of benzimidazole-based therapeutics should select this diamine when exploring halogen and methyl substitution effects at the 5- and 6-positions of the benzimidazole core. The compound's distinct electronic profile—characterized by a predicted pKa of 3.65 and consensus Log P of 1.62—provides a reproducible baseline for evaluating how chloro and methyl substituents modulate receptor binding, metabolic stability, and physicochemical properties of candidate molecules [1]. Researchers should note that the isomeric 5-chloro-3-methyl-1,2-phenylenediamine (predicted pKa 3.38) will generate a different benzimidazole substitution pattern, underscoring the importance of selecting the correct positional isomer for controlled SAR investigations .

Analytical Reference Standard Preparation and Impurity Profiling

Quality control and analytical development laboratories should procure high-purity (98% GC/HPLC) 4-chloro-3-methylbenzene-1,2-diamine as a reference standard for impurity profiling in pharmaceutical manufacturing processes. The compound's well-characterized analytical parameters—including density of 1.3 g/cm³, refractive index of 1.648, and established GC/HPLC retention behavior—enable its use as a calibration standard for quantifying residual starting materials in nemorexant and daridorexant API batches [1]. Furthermore, procurement from suppliers offering batch-specific Certificates of Analysis with NMR, HPLC, and GC documentation (e.g., Bidepharm BD108688) ensures traceability and compliance with ICH Q7 GMP guidelines for pharmaceutical intermediate qualification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-methylbenzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.